molecular formula C11H18Cl2N2 B13638683 3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride

3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride

Cat. No.: B13638683
M. Wt: 249.18 g/mol
InChI Key: XOMYCEHLWOWSKV-UHFFFAOYSA-N
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Description

3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H16N2 It is a derivative of pyridine and piperidine, which are both important structures in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 3-methylpyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

SubstrateReaction ConditionsOutcomeReference
Boc-Glu(OPh)-OMePd catalyst 1 , THF, K₂CO₃, 60°C, 16 h6% desired product; 91% pyroglutamic acid

The side reaction forming pyroglutamic acid is attributed to intramolecular cyclization under basic conditions, a common issue with glutamic acid derivatives .

Transesterification Mechanisms

Boc-Glu-phenyl ester participates in enzyme-like transesterification catalyzed by cobalt clusters. Key kinetic parameters include:

CatalystSubstrateRate Constant (M⁻¹s⁻¹)Selectivity (Product)Reference
Co₂ complexBoc-Glu-phenyl esterkcat=224k_{\text{cat}} = 224>95% aryl transfer

The reaction proceeds via a ternary complex mechanism involving coordination of the ester and nucleophile to the cobalt center .

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs below 130°C if heated rapidly .

  • Cyclization : Under acidic or basic conditions, Boc-Glu-phenyl ester forms pyroglutamic acid via intramolecular amide bond formation (Eq 1) :

Boc-Glu(OPh)-OMebasepyroglutamic acid+PhOH\text{Boc-Glu(OPh)-OMe} \xrightarrow{\text{base}} \text{pyroglutamic acid} + \text{PhOH}

  • pH Sensitivity : The Boc group remains stable at neutral pH but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions .

Comparative Reactivity of Glutamic Acid Derivatives

DerivativeReactivity in Cross-CouplingStability to Cyclization
Boc-Asp(OPh)-O tBuHigh (>>90% yield)Stable
Boc-Glu(OPh)-OMeLow (6% yield)Prone to cyclization

Aspartic acid derivatives show superior reactivity in Suzuki-Miyaura couplings compared to glutamic acid analogs due to reduced steric hindrance .

Mechanistic Insights from Kinetic Studies

Native chemical ligation (NCL) with Boc-Glu-phenyl ester follows a three-step mechanism (Figure 1):

  • Transthioesterification : Rate-determining step (k1=2.2M1s1k_1 = 2.2 \, \text{M}^{-1}\text{s}^{-1}) .

  • S→N Acyl Shift : Fast rearrangement (k2=3.1M1s1k_2 = 3.1 \, \text{M}^{-1}\text{s}^{-1}) .

  • Hydrolysis : Ir

Scientific Research Applications

3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(piperidin-4-yl)pyridine: The base form of the compound without the dihydrochloride salt.

    Piperidine derivatives: Compounds with similar piperidine structures.

    Pyridine derivatives: Compounds with similar pyridine structures.

Uniqueness

3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride is unique due to its specific combination of pyridine and piperidine structures, which confer distinct chemical and biological properties

Biological Activity

3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperidine moiety, which is crucial for its biological activity. The presence of the methyl group at the 3-position and the dihydrochloride salt form enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound exhibits affinity for several neurotransmitter receptors, particularly the histamine H3 receptor, which plays a role in modulating neurotransmission and has implications in cognitive function and appetite regulation .
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate cellular responses:

  • Anti-inflammatory Effects : Inhibition of interleukin (IL)-1β release was observed, suggesting its potential use in treating inflammatory diseases .
  • Cell Viability : The compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

  • NLRP3 Inflammasome Inhibition : A study highlighted that derivatives of piperidine compounds, including this compound, could significantly reduce pyroptosis (a form of programmed cell death) by inhibiting the NLRP3 inflammasome pathway. This was associated with a decrease in IL-1β production, showcasing its anti-inflammatory potential .
  • Cognitive Enhancement : Research involving animal models indicated that compounds similar to this compound could improve cognitive functions by acting on the central nervous system, particularly through H3 receptor antagonism .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar piperidine derivatives:

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatory, anticancerH3 receptor antagonist, NLRP3 inhibition
4-(Piperidin-4-yl)-3-pyridinecarboxylic acidModerate anti-inflammatoryCOX inhibition
Piperazine derivativesAntidepressant effectsSerotonin receptor modulation

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and potential therapeutic applications. Future studies should focus on:

  • In Vivo Efficacy : Exploring the compound's effects in animal models to validate its therapeutic potential.
  • Structural Modifications : Investigating analogs to enhance potency and selectivity against specific biological targets.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for conditions such as inflammation-related diseases and cognitive disorders.

Properties

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

3-methyl-5-piperidin-4-ylpyridine;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c1-9-6-11(8-13-7-9)10-2-4-12-5-3-10;;/h6-8,10,12H,2-5H2,1H3;2*1H

InChI Key

XOMYCEHLWOWSKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2CCNCC2.Cl.Cl

Origin of Product

United States

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